1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)urea
Overview
Description
N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an ethoxy group attached to one phenyl ring and a nitro group attached to another phenyl ring, both connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 4-ethoxyaniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
4-ethoxyaniline+4-nitrophenyl isocyanate→N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Reduction: The nitro group in N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium iodide in acetone for halide substitution or amines in the presence of a base for amine substitution.
Major Products:
- Reduction of the nitro group yields N-(4-ethoxyphenyl)-N’-(4-aminophenyl)urea.
- Substitution of the ethoxy group can yield various substituted phenylureas depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro and ethoxy groups can play crucial roles in binding interactions and overall molecular stability.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-N’-(4-nitrophenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-N’-(4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.
Uniqueness: N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)urea is unique due to the combination of the ethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The presence of these groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-2-22-14-9-5-12(6-10-14)17-15(19)16-11-3-7-13(8-4-11)18(20)21/h3-10H,2H2,1H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXAKSQIVGOJTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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